6-Chloro-2,3-difluorobenzoic acid
CAS No.: 887584-84-1
Cat. No.: VC3175364
Molecular Formula: C7H3ClF2O2
Molecular Weight: 192.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887584-84-1 |
|---|---|
| Molecular Formula | C7H3ClF2O2 |
| Molecular Weight | 192.55 g/mol |
| IUPAC Name | 6-chloro-2,3-difluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) |
| Standard InChI Key | MJWXJSUYTVBLJU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)F)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1F)F)C(=O)O)Cl |
Introduction
6-Chloro-2,3-difluorobenzoic acid is a halogenated aromatic compound with a molecular formula of C₇H₃ClF₂O₂ and a CAS number of 887584-84-1 . It is primarily used as a laboratory chemical and is not recommended for use in food, drugs, pesticides, or biocidal products . This compound is of interest due to its unique substitution pattern, which includes both chlorine and fluorine atoms on the aromatic ring, influencing its chemical properties and reactivity.
Synthesis and Derivatives
One notable derivative of 6-chloro-2,3-difluorobenzoic acid is benzyl 6-chloro-2,3-difluorobenzoate, which can be synthesized through an esterification reaction with benzyl alcohol using an acid catalyst like sulfuric acid. This derivative is useful in organic synthesis and medicinal chemistry due to its potential interactions with enzymes or receptors.
Safety and Handling
6-Chloro-2,3-difluorobenzoic acid is classified as hazardous under the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Handling requires protective gloves, clothing, eye protection, and face protection. In case of exposure, it is recommended to wash affected areas thoroughly and seek medical attention if irritation persists .
Applications
While specific applications of 6-chloro-2,3-difluorobenzoic acid are not widely documented, its derivatives like benzyl 6-chloro-2,3-difluorobenzoate are of interest in organic synthesis and medicinal chemistry. The compound's unique halogenation pattern makes it a valuable intermediate for synthesizing more complex molecules.
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